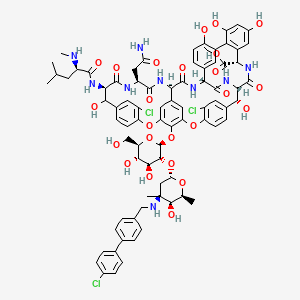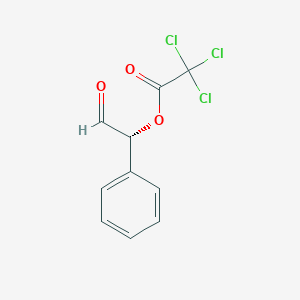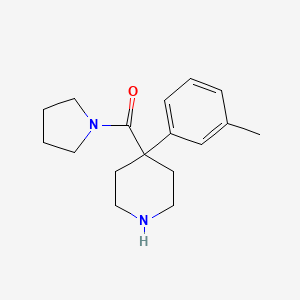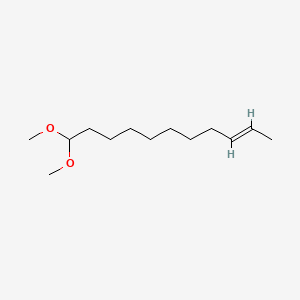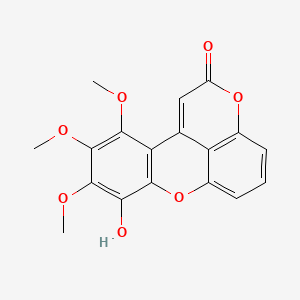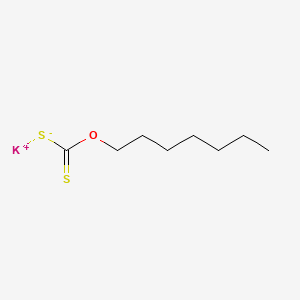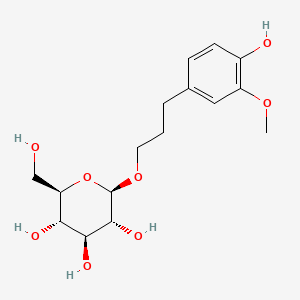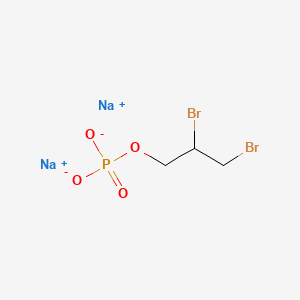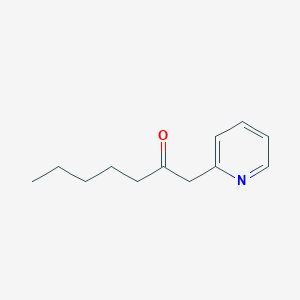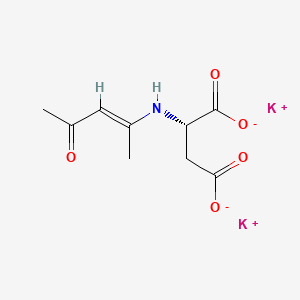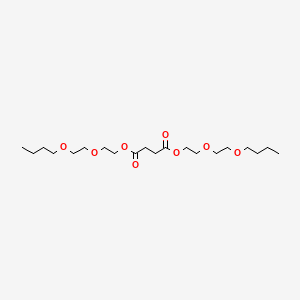
Bis(2-(2-butoxyethoxy)ethyl) butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2-butoxyethoxy)ethyl) butanedioate, also known as bis(2-(2-butoxyethoxy)ethyl) adipate, is an organic compound with the molecular formula C20H38O8. It is commonly used as a plasticizer in various industrial applications due to its ability to enhance the flexibility and durability of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(2-butoxyethoxy)ethyl) butanedioate typically involves the esterification of butanedioic acid (also known as succinic acid) with 2-(2-butoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected and purified. This process is efficient and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(2-butoxyethoxy)ethyl) butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Bis(2-(2-butoxyethoxy)ethyl) butanedioate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to improve the flexibility and processability of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Medicine: Studied for its potential use in medical devices and implants to improve their mechanical properties.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of bis(2-(2-butoxyethoxy)ethyl) butanedioate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and processability of the polymer materials. The compound does not have specific molecular targets or pathways, as its effects are mainly physical rather than biochemical.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-(2-butoxyethoxy)ethyl) adipate
- Bis(2-(2-butoxyethoxy)ethyl) hexanedioate
- Bis(2-(2-butoxyethoxy)ethyl) decanedioate
Uniqueness
Bis(2-(2-butoxyethoxy)ethyl) butanedioate is unique due to its specific ester structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it an effective plasticizer for a wide range of polymers, offering improved flexibility and durability compared to other similar compounds.
Propiedades
Número CAS |
701920-77-6 |
|---|---|
Fórmula molecular |
C20H38O8 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
bis[2-(2-butoxyethoxy)ethyl] butanedioate |
InChI |
InChI=1S/C20H38O8/c1-3-5-9-23-11-13-25-15-17-27-19(21)7-8-20(22)28-18-16-26-14-12-24-10-6-4-2/h3-18H2,1-2H3 |
Clave InChI |
QICCAJUIJTYFGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




